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molecular formula C8H4FN3O5 B8304498 7-fluoro-1-hydroxy-6-nitroquinoxaline-2,3-(1H,4H)-dione

7-fluoro-1-hydroxy-6-nitroquinoxaline-2,3-(1H,4H)-dione

Cat. No. B8304498
M. Wt: 241.13 g/mol
InChI Key: AJPOVOFXQZAVJL-UHFFFAOYSA-N
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Patent
US05283244

Procedure details

In 20 ml of sulfuric acid was dissolved 1.34 g of 7-fluoro-1-hydroxyquinoxaline-2,3-(1H,4H)-dione followed by addition of 0.76 g of potassium nitrate under ice-cooling. The mixture was cooled to at room temperature, and after 1 hour, the reaction mixture was poured in ice-water. The resulting crystals were recovered by filtration, rinsed with water and recrystallized from ethanol-water to provide 0.82 g (50%) of 7-fluoro-1-hydroxy-6-nitroquinoxaline-2,3-(1H,4H)-dione.
Name
potassium nitrate
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][C:7](=[O:14])[C:8](=[O:13])[N:9]2[OH:12])=[CH:4][CH:3]=1.[N+:15]([O-])([O-:17])=[O:16].[K+]>S(=O)(=O)(O)O>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([NH:6][C:7](=[O:14])[C:8](=[O:13])[N:9]2[OH:12])=[CH:4][C:3]=1[N+:15]([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
potassium nitrate
Quantity
0.76 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
FC1=CC=C2NC(C(N(C2=C1)O)=O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
The resulting crystals were recovered by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=C2NC(C(N(C2=C1)O)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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